N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 902556-81-4
VCID: VC7011921
InChI: InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28)
SMILES: C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53
Molecular Formula: C24H19N3O4S
Molecular Weight: 445.49

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.: 902556-81-4

Cat. No.: VC7011921

Molecular Formula: C24H19N3O4S

Molecular Weight: 445.49

* For research use only. Not for human or veterinary use.

N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide - 902556-81-4

Specification

CAS No. 902556-81-4
Molecular Formula C24H19N3O4S
Molecular Weight 445.49
IUPAC Name N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C24H19N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-26-21-18-10-4-5-11-19(18)32-22(21)23(29)27(24(26)30)14-17-9-6-12-31-17/h1-12H,13-15H2,(H,25,28)
Standard InChI Key GVFZCDUETPOZME-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

Introduction

Structural Elucidation and Molecular Characteristics

The compound’s IUPAC name, N-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl]acetamide, delineates its three primary components:

  • Benzothieno[3,2-d]pyrimidine Core: A fused heterocyclic system comprising a benzene ring condensed with a thiophene and pyrimidine ring. The 2,4-dioxo groups at positions 2 and 4 of the pyrimidine ring introduce electron-withdrawing effects, influencing reactivity.

  • Furan-2-ylmethyl Substituent: A furan ring linked via a methyl group to the pyrimidine nitrogen at position 3. The furan’s oxygen atom contributes to hydrogen-bonding potential.

  • Benzyl-Acetamide Side Chain: An N-benzyl-acetamide group at position 1 of the pyrimidine, providing lipophilicity and structural flexibility for target interactions.

Table 1: Key Molecular Properties

PropertyValue
CAS No.902556-81-4
Molecular FormulaC24H19N3O4S
Molecular Weight445.49 g/mol
IUPAC NameN-benzyl-2-[3-(furan-2-ylmethyl)-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl]acetamide
SMILESC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53

The stereoelectronic profile, inferred from its InChIKey (GVFZCDUETPOZME-UHFFFAOYSA-N), indicates a planar aromatic system with polar functional groups conducive to intermolecular interactions.

Synthetic Routes and Reaction Dynamics

Synthesis of this compound likely follows multi-step protocols common to benzothienopyrimidine derivatives. A plausible pathway involves:

  • Construction of the Benzothieno[3,2-d]Pyrimidine Core: Cyclocondensation of 2-aminobenzothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions.

  • Introduction of the Furan-Methyl Group: Alkylation at the pyrimidine N3 position using 2-(chloromethyl)furan in the presence of a base.

  • Acetamide Side-Chain Attachment: Nucleophilic substitution of a halogen atom at the pyrimidine N1 position with N-benzyl-2-aminoacetamide.

Critical challenges include maintaining regioselectivity during furan-methyl group installation and minimizing side reactions at the electron-deficient pyrimidine ring. Purification via column chromatography or crystallization is essential to isolate the target compound.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its heterocyclic core and substituents:

  • Pyrimidine Ring: The 2,4-dioxo groups facilitate nucleophilic attacks at C5 and C6, enabling derivatization with amines or thiols.

  • Furan Ring: Prone to electrophilic substitution at the C5 position, offering routes for further functionalization.

  • Acetamide Side Chain: The amide bond may undergo hydrolysis under acidic or basic conditions, necessitating protective strategies during synthesis.

Table 2: Predicted Reactivity Hotspots

PositionReactivity TypePotential Reagents
C5/C6Nucleophilic substitutionAmines, thiols
Furan C5Electrophilic substitutionNitrating agents, halogens
AmideHydrolysisH2SO4, NaOH

Biological Activities and Mechanistic Insights

While direct studies on this compound are scarce, its structural analogs exhibit notable bioactivities:

  • Antioxidant Effects: Benzothienopyrimidines with electron-withdrawing groups scavenge reactive oxygen species (ROS) via radical stabilization.

  • Anti-Inflammatory Action: Pyrimidine derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, reducing cytokine production.

  • Kinase Inhibition: The planar aromatic system may intercalate into ATP-binding pockets of kinases, a trait observed in related compounds.

The furan and benzyl groups likely enhance membrane permeability, while the acetamide moiety could engage hydrogen bonds with target proteins.

ApplicationTarget PathwayRationale
Cancer TherapyTyrosine kinase inhibitionCore similarity to sorafenib
NeuroprotectionROS scavengingElectron-deficient pyrimidine
Autoimmune DisordersCOX-2/NF-κB inhibitionAnti-inflammatory analog data

Comparative Analysis with Structural Analogs

Comparing this compound to N-(3-methylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1021256-08-5) reveals:

  • Similarities: Both share the benzothienopyrimidine core and acetamide side chain.

  • Differences: The furan-methyl substituent in the query compound may enhance metabolic stability compared to the 3-methylphenyl group in the analog.

Such variations underscore the impact of substituents on pharmacokinetics and target selectivity.

Future Research Directions

Key unanswered questions include:

  • Pharmacokinetic Profile: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target Identification: High-throughput screening against kinase panels or inflammatory mediators is warranted.

  • Structure-Activity Relationships (SAR): Systematic modification of the furan, benzyl, and acetamide groups could optimize potency.

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